10-Nitrooleate-d17 (nitrate)

Description

Definition and Chemical Identity

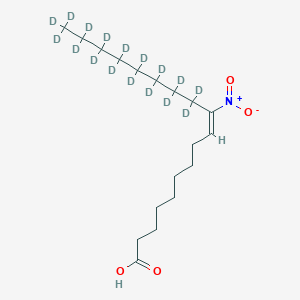

10-Nitrooleate-d17 (CAS 2749984-40-3) is a deuterium-labeled analog of 10-nitrooleic acid (10-NO₂-OA), featuring seventeen deuterium atoms at non-reactive carbon positions. Its chemical structure comprises an 18-carbon monounsaturated fatty acid with a nitro group (-NO₂) at the C10 position and a carboxylate terminus, as shown in the following representation:

$$ \text{CH}3(\text{CD}2)7\text{CH}=\text{CH}(\text{CD}2)_7\text{COO}^- $$

This stable isotope-labeled compound (MW 344.5 g/mol) serves as an essential quantitative reference in mass spectrometry, compensating for ionization efficiency variations during lipid analysis. The strategic deuteration preserves the nitroalkene's electrophilic reactivity while enabling isotopic discrimination from endogenous 10-nitrooleate (MW 327.5 g/mol).

Table 1: Key physicochemical properties of 10-nitrooleate-d17

| Property | Specification |

|---|---|

| Molecular Formula | C₁₈D₁₇H₁₆NO₄ |

| Exact Mass | 344.32 g/mol |

| CAS Registry | 2749984-40-3 |

| Spectral Signature | m/z 344.3 [M-H]⁻ (LC-MS negative mode) |

| Storage Conditions | -80°C under argon atmosphere |

Historical Development of Nitro Fatty Acid Research

The discovery of endogenous nitro fatty acids emerged from parallel investigations into lipid peroxidation and reactive nitrogen species. Key milestones include:

- 1990s–2000s: Identification of - NO₂-mediated fatty acid nitration mechanisms via peroxynitrite (ONOO⁻) decomposition and myeloperoxidase activity. Early work demonstrated nitrated linoleic acid's ability to modulate PPARγ signaling at nanomolar concentrations.

- 2008: First synthesis of regioisomerically pure 10-nitrooleate using Henry nitro-aldol reactions, enabling structure-activity studies.

- 2012–2015: Development of deuterated analogs like 10-nitrooleate-d17 to address quantification challenges in complex biological matrices.

- 2017–2025: Clinical translation of nitro fatty acids, with 10-nitrooleate derivatives entering Phase II trials for focal segmental glomerulosclerosis (NCT03422510).

This progression mirrors technological advances in high-resolution mass spectrometry (HRMS) and stable isotope labeling techniques, which resolved early controversies over endogenous nitro lipid concentrations.

Role of Deuterium Labeling in Lipid Biochemistry

Deuterium incorporation in 10-nitrooleate-d17 addresses three critical analytical challenges:

- Ion Suppression Compensation: Co-eluting matrix components in biological samples reduce ionisation efficiency. The 17-D label provides a +17 m/z shift, enabling discrimination from endogenous 10-nitrooleate (Δm/z 17.02).

- Metabolic Tracing: Deuterium's kinetic isotope effect (KIE = 6.5 for β-oxidation) allows simultaneous tracking of parent compound and metabolites. Studies in rats showed 62% renal excretion of intact 10-nitrooleate-d17 versus 38% as ω-carboxylated metabolites.

- Stability Enhancement: Deuteration at allylic positions reduces autoxidation rates by 3.2-fold compared to protiated analogs, extending shelf-life to 24 months at -80°C.

Table 2: Comparative pharmacokinetics of 10-nitrooleate-d17 vs. native form in rat models

| Parameter | 10-Nitrooleate-d17 | 10-Nitrooleate |

|---|---|---|

| Plasma T₁/₂ (h) | 4.7 ± 0.3 | 1.2 ± 0.1 |

| Urinary Recovery (%) | 62 ± 5 | 58 ± 4 |

| Fecal Excretion (%) | 23 ± 3 | 27 ± 2 |

| Tissue Accumulation | <2% in liver | <2% in liver |

Properties

IUPAC Name |

(E)-11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-heptadecadeuterio-10-nitrooctadec-9-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H33NO4/c1-2-3-4-5-8-11-14-17(19(22)23)15-12-9-6-7-10-13-16-18(20)21/h15H,2-14,16H2,1H3,(H,20,21)/b17-15+/i1D3,2D2,3D2,4D2,5D2,8D2,11D2,14D2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRADPCFZZWXOTI-RAGXLMKJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=CCCCCCCCC(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])/C(=C\CCCCCCCC(=O)O)/[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H33NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

10-Nitrooleate-d17 (nitrate) is synthesized through the nitration of oleic acid. The nitration process involves the use of peroxynitrite, acidified nitrite, and myeloperoxidase in the presence of hydrogen peroxide and nitrite . The reaction conditions are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of 10-Nitrooleate-d17 (nitrate) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and consistency of the product. The compound is typically stored at -20°C to ensure its stability over time .

Chemical Reactions Analysis

Formation Mechanisms

The synthesis of 10-nitrooleate involves several key reaction pathways:

-

Nitration : The primary mechanism involves the reaction of nitrogen dioxide with oleic acid, leading to the formation of nitroalkenes. This process can occur via two main pathways:

-

Radical Mechanism : Involves hydrogen atom abstraction from the bis-allylic position of the fatty acid, resulting in a delocalized radical that can react with nitrogen dioxide to form nitroalkenes.

-

Direct Addition : Nitrogen dioxide can directly add to the double bond of oleic acid, yielding a nitroalkenyl radical that subsequently reacts with oxygen or nitrogen dioxide .

-

Reaction Products

The chemical reactions involving 10-nitrooleate lead to various products:

-

Nitroalkenes : These are the primary products formed through the nitration process.

-

Nitro Alcohols : Hydrolysis of nitroalkenes can yield nitro alcohols, which may have distinct biological activities.

-

Nitro-allyl Derivatives : Abstraction of hydrogen from nitroalkyl radicals can produce these derivatives, which are significant in biological signaling .

Biological Implications

The reactions of 10-nitrooleate have profound biological effects:

-

Anti-inflammatory Activity : Studies have shown that 10-nitrooleate can inhibit pro-inflammatory pathways, including downregulation of cytokine expression and modulation of NF-kB signaling .

-

Electrophilic Properties : The nitroalkene moiety acts as a potent electrophile, facilitating post-translational modifications of proteins through covalent adduction with thiol groups, which is crucial for its signaling capabilities .

Metabolic Pathways

The metabolism of 10-nitrooleate involves several key pathways:

-

β-Oxidation : This process leads to the formation of shorter-chain nitrated fatty acids, such as 4-nitro-octanedioic acid, which is identified as a major urinary metabolite in animal studies .

-

Conjugation Reactions : The compound undergoes conjugation with various biomolecules, including N-acetylcysteine and taurine, facilitating its elimination from the body .

Excretion Routes

Quantitative analyses indicate that renal and fecal pathways are the primary routes for excretion of metabolites derived from 10-nitrooleate in both rats and humans .

Metabolic Pathways and Excretion

| Metabolite | Pathway | Excretion Route |

|---|---|---|

| 4-Nitro-octanedioic acid | β-Oxidation | Urine |

| N-acetylcysteine conjugates | Conjugation | Urine |

| Taurine conjugates | Conjugation | Urine |

Scientific Research Applications

Biological Activities

10-Nitrooleate-d17 exhibits several biological activities that make it a candidate for therapeutic use:

- Anti-inflammatory Effects : Research indicates that 10-nitrooleate can significantly reduce inflammation in various models of acute lung injury (ALI) and sepsis. It has been shown to diminish markers of lung inflammation, including capillary leakage and neutrophil infiltration, by modulating pro-inflammatory cytokines and gene expression in alveolar macrophages .

- PPARγ Activation : The compound acts as a potent agonist for the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in regulating inflammation and metabolic processes. Activation of PPARγ by 10-nitrooleate leads to immunosuppressive effects, particularly in conditions characterized by neutrophil dominance .

- Antioxidant Properties : 10-Nitrooleate has been associated with the induction of antioxidant gene expression through Nrf2 activation, which may contribute to its protective effects against oxidative stress .

2.1. Pulmonary Conditions

10-Nitrooleate has been investigated for its potential in treating pulmonary diseases:

- Acute Lung Injury (ALI) : In animal models, pulmonary delivery of 10-nitrooleate has shown promise in reducing the severity of ALI induced by lipopolysaccharides (LPS). The treatment resulted in decreased lung edema and improved respiratory function .

- Asthma : Studies suggest that 10-nitrooleate may be effective against allergic airway disease by reducing inflammation and promoting apoptosis of neutrophils, potentially offering an alternative to conventional steroid therapies .

2.2. Metabolic Disorders

The compound's role extends to metabolic conditions:

- Pulmonary Arterial Hypertension (PAH) : Currently undergoing clinical trials (Phase II), 10-nitrooleate is being evaluated for its efficacy in treating PAH and related conditions like focal segmental glomerulosclerosis (FSGS) and asthma. Its unique mechanism involving PPARγ activation is thought to mitigate pathological processes associated with these diseases .

3.1. Acute Lung Injury Model

In a study focused on ALI, mice treated with 10-nitrooleate demonstrated significant reductions in inflammatory markers compared to control groups. The treatment not only alleviated symptoms but also enhanced survival rates post-exposure to inflammatory stimuli .

3.2. Asthma Model

A murine model of asthma revealed that 10-nitrooleate effectively reduced airway hyperresponsiveness and inflammation. The compound's ability to induce apoptosis in neutrophils was highlighted as a key mechanism for its therapeutic effects, distinguishing it from traditional corticosteroids .

Data Summary Table

| Application Area | Condition | Mechanism | Study Findings |

|---|---|---|---|

| Pulmonary Diseases | Acute Lung Injury | PPARγ activation | Reduced inflammation markers; improved survival |

| Asthma | Neutrophil apoptosis | Decreased airway hyperresponsiveness | |

| Metabolic Disorders | Pulmonary Arterial Hypertension | Anti-inflammatory effects | Undergoing Phase II clinical trials |

Mechanism of Action

10-Nitrooleate-d17 (nitrate) exerts its effects through several molecular targets and pathways:

Peroxisome Proliferator-Activated Receptor Gamma Activation: The compound serves as a potent ligand for this receptor, promoting the differentiation of preadipocytes to adipocytes.

Nitric Oxide Release: It can decompose or be metabolized to release nitric oxide, which plays a crucial role in various physiological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison of 10-nitrooleate-d17 (nitrate) with structurally or functionally related compounds, including nitro-linoleates, non-deuterated nitro-fatty acids, and isotope-labeled standards.

Table 1: Structural and Functional Comparison

Key Research Findings

Stability & Analytical Utility: The deuterium labeling in 10-nitrooleate-d17 minimizes isotopic interference during MS analysis, achieving a detection limit of 0.1 pg/mL in plasma samples, compared to 1 pg/mL for non-deuterated 10-nitrooleate . In contrast, nitrolinoleate (LNO₂) exhibits rapid decomposition in vivo, releasing nitric oxide (NO) and linoleic acid derivatives, which complicates its quantification without isotopic standards .

Biological Activity: 10-Nitrooleic Acid (CXA-10) demonstrates potent PPARγ activation (EC₅₀ = 50 nM), surpassing nitrolinoleate (EC₅₀ = 200 nM) in transcriptional assays . 9-Nitrooleate-d17, a structural isomer, shows reduced binding affinity to PPARγ due to altered nitro group positioning, highlighting the importance of regiochemistry in signaling .

Synthetic and Storage Considerations: 10-Nitrooleate-d17 requires storage at -20°C to prevent deuterium exchange or nitrate degradation, whereas non-deuterated nitro-fatty acids (e.g., CXA-10) are stable at 4°C for short-term use .

Table 2: Physicochemical Properties

| Property | 10-Nitrooleate-d17 (nitrate) | 10-Nitrooleic Acid (CXA-10) | Nitrolinoleate (LNO₂) |

|---|---|---|---|

| Molecular Weight | 344.48 g/mol | 327.47 g/mol | 325.45 g/mol |

| LogP | 6.24 (predicted) | 6.24 | 5.98 |

| Solubility | Insoluble in water | Insoluble in water | Partially soluble |

| Storage | -20°C (long-term) | 4°C (short-term) | -80°C (labile) |

Biological Activity

10-Nitrooleate-d17 (nitrate) is a deuterium-labeled derivative of 10-nitrooleic acid, classified as a nitrated unsaturated fatty acid. This compound has garnered attention due to its potential biological activities, particularly in the context of inflammation and cellular signaling pathways. As an endogenous lipid-derived signaling molecule, it plays a crucial role in various physiological processes.

10-Nitrooleate-d17 (nitrate) is synthesized through the nitration of oleic acid, typically using reagents such as peroxynitrite and acidified nitrite. The deuterium labeling enhances its stability and allows for precise quantification in analytical studies .

The biological activity of 10-nitrooleate-d17 is primarily mediated through its interaction with peroxisome proliferator-activated receptor gamma (PPAR-γ). Activation of this receptor promotes adipocyte differentiation and exerts anti-inflammatory effects by modulating oxidative stress responses . Additionally, the compound can release nitric oxide (NO), which plays a significant role in various physiological processes, including vasodilation and immune responses .

Anti-Inflammatory Effects

Research has demonstrated that 10-nitrooleate-d17 exhibits significant anti-inflammatory properties. In a study involving mice with lipopolysaccharide (LPS)-induced acute lung injury (ALI), administration of 10-nitrooleate resulted in reduced markers of lung inflammation, such as capillary leakage and neutrophil infiltration. The compound also downregulated pro-inflammatory gene expression in alveolar macrophages, suggesting its potential utility in treating inflammatory lung diseases .

Cellular Signaling

10-Nitrooleate-d17 acts as a ligand for PPAR-γ, leading to downstream effects that include the induction of antioxidant transcription factors like Nrf2. This activation pathway is crucial for mitigating oxidative stress and promoting cellular protection against inflammatory stimuli .

Comparative Analysis with Similar Compounds

| Compound | Biological Activity | Unique Features |

|---|---|---|

| 10-Nitrooleate | Anti-inflammatory, PPAR-γ activation | Directly reduces ALI severity |

| 9-Nitrooleate | Similar anti-inflammatory effects | Different regioisomer |

| 12-Nitrolinoleate | Exhibits comparable signaling properties | Derived from linoleic acid |

| Cholesteryl Nitrolinoleate | Comparable biological activities | Nitrated cholesterol ester |

Case Studies

- Acute Lung Injury Model : In a controlled study, mice treated with 10-nitrooleate-d17 showed significant reductions in lung edema and pro-inflammatory cytokine levels after LPS administration. This study highlighted the compound's potential as a therapeutic agent for ALI and other inflammatory conditions .

- Clinical Trials : Ongoing clinical evaluations are assessing the pharmacokinetics and pharmacodynamics of 10-nitrooleate-d17 in human subjects, particularly focusing on its effects on pulmonary arterial hypertension and chronic inflammatory diseases .

Q & A

Basic Research Questions

Q. What is the role of 10-Nitrooleate-d17 in analytical quantification, and how should it be integrated into experimental workflows?

- Answer : 10-Nitrooleate-d17 serves as a deuterium-labeled internal standard for quantifying endogenous 10-nitrooleate via GC- or LC-MS. To use it, prepare calibration curves by spiking known concentrations of unlabeled 10-nitrooleate into biological matrices (e.g., plasma or tissue homogenates) alongside a fixed concentration of 10-Nitrooleate-d17. Monitor the mass transitions of both analyte and internal standard to correct for ion suppression/enhancement and matrix effects. Ensure deuterium labeling does not overlap with endogenous isotopes in the sample .

Q. What storage conditions are critical for maintaining 10-Nitrooleate-d17 stability?

- Answer : Store 10-Nitrooleate-d17 at -20°C in airtight, light-protected vials. Prior to use, equilibrate aliquots to room temperature in a desiccator to prevent moisture absorption. Verify purity via NMR or high-resolution MS after long-term storage (>6 months), as deuterium exchange or degradation may occur under suboptimal conditions .

Q. How can researchers validate the specificity of 10-Nitrooleate-d17 in complex biological samples?

- Answer : Perform spike-and-recovery experiments by adding 10-Nitrooleate-d17 to analyte-free matrices (e.g., charcoal-stripped serum). Use chromatographic separation (e.g., reverse-phase LC) to resolve 10-nitrooleate from structurally similar nitrated lipids, such as 12-nitrolinoleate. Confirm specificity by comparing retention times and MS/MS fragmentation patterns against reference standards .

Q. What are the key considerations for preparing stock solutions of 10-Nitrooleate-d17?

- Answer : Dissolve 10-Nitrooleate-d17 in deuterated solvents (e.g., DMSO-d6 or methanol-d4) to minimize proton exchange. Use gravimetric preparation to ensure accurate molarity, and validate concentrations via UV-Vis spectroscopy (if chromophores are present) or quantitative NMR .

Q. How does isotopic labeling at 17 positions affect its physicochemical properties compared to unlabeled 10-nitrooleate?

- Answer : Deuterium substitution increases molecular mass by ~17 Da, enabling clear MS differentiation. However, it may slightly alter retention times in chromatography due to kinetic isotope effects. Pre-run calibration with both labeled and unlabeled standards is essential to adjust retention time windows .

Advanced Research Questions

Q. How can researchers optimize mass spectrometry parameters to account for deuterium-related signal suppression in 10-Nitrooleate-d17?

- Answer : Adjust collision energy and source temperature to balance sensitivity and fragmentation. For LC-MS/MS, use multiple reaction monitoring (MRM) targeting transitions unique to deuterated vs. non-deuterated species. Perform matrix-matched calibration to correct for ion suppression caused by co-eluting lipids .

Q. What strategies mitigate isotopic interference when analyzing δ^15N and δ^18O in nitrate-containing samples alongside 10-Nitrooleate-d17?

- Answer : Separate nitrated lipids from inorganic nitrate via solid-phase extraction (e.g., C18 cartridges) before isotopic analysis. For δ^18O-NO3 measurements, use bacterial denitrification to convert nitrate to N2O, ensuring 10-Nitrooleate-d17 does not interfere with isotopic ratios .

Q. How can 10-Nitrooleate-d17 be used to study PPARγ activation dynamics in cellular models?

- Answer : Treat cells with 10-nitrooleate (quantified via 10-Nitrooleate-d17) and measure PPARγ transcriptional activity using luciferase reporters or qPCR for target genes (e.g., ADIPOQ). Compare dose-response curves with synthetic PPARγ agonists (e.g., rosiglitazone) to assess endogenous ligand potency .

Q. What normalization approaches are recommended for cross-study comparisons of nitro-fatty acid quantification using 10-Nitrooleate-d17?

- Answer : Report concentrations as molar ratios relative to total protein or lipid content in the sample. Use inter-laboratory reference materials (e.g., NIST SRMs) for method harmonization. Include batch-specific QC samples to account for instrument drift .

Q. How do researchers address decomposition or metabolism of 10-nitrooleate in longitudinal in vivo studies?

- Answer : Administer 10-Nitrooleate-d17 via controlled-release formulations (e.g., osmotic pumps) and collect serial biospecimens. Monitor metabolites (e.g., nitro-hydroxyl derivatives) via high-resolution MS and correlate with pharmacokinetic models. Use stable isotope tracing to distinguish endogenous vs. exogenous sources .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.